2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method starts with the preparation of 5-chloropyrazine-2-amine, which is then reacted with formaldehyde and 2-aminophenol under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism by which 2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloropyrazine
- 2-Amino-5-chloropyridine
- 5-Chloro-2-pyridinamine
Uniqueness
Compared to similar compounds, 2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol is unique due to its dual functional groups (amino and phenol), which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various applications .
Properties
CAS No. |
920512-33-0 |
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Molecular Formula |
C11H11ClN4O |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-amino-5-[[(5-chloropyrazin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H11ClN4O/c12-10-5-16-11(6-14-10)15-4-7-1-2-8(13)9(17)3-7/h1-3,5-6,17H,4,13H2,(H,15,16) |
InChI Key |
DZVBNWGPMWJPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CN=C(C=N2)Cl)O)N |
Origin of Product |
United States |
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